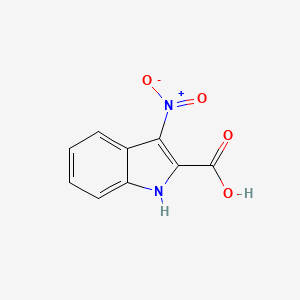

3-Nitro-1H-indole-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-8(11(14)15)5-3-1-2-4-6(5)10-7/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDKEPMYUAFKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618525 | |

| Record name | 3-Nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-35-1 | |

| Record name | 3-Nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 1h Indole 2 Carboxylic Acid and Its Direct Precursors

Direct Synthesis Approaches

Direct approaches aim to construct the nitro-indole core in a controlled manner, overcoming the challenges associated with modifying a pre-existing indole (B1671886) ring system. These methods primarily involve cyclization and annulation strategies.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For 3-nitro-1H-indole-2-carboxylic acid, methods based on the versatile Baylis-Hillman adducts have proven particularly effective.

The Morita-Baylis-Hillman (MBH) reaction is an atom-economical carbon-carbon bond-forming reaction that produces highly functionalized allylic alcohols from aldehydes and activated alkenes. nih.govbeilstein-journals.orgwikipedia.org These adducts serve as flexible starting materials for a variety of organic transformations, including the synthesis of indoles. researchgate.netacs.org

####### 2.1.1.1.1. From Acetylated Baylis–Hillman Adducts of 2-Nitrobenzaldehydes

A direct and convenient synthesis for this compound ethyl ester derivatives has been developed starting from acetylated Baylis–Hillman adducts of 2-nitrobenzaldehydes. thieme-connect.comresearchgate.net This procedure represents a significant improvement over classical nitration methods, which are often plagued by low yields and poor regiochemical control. thieme-connect.com

In a key method, the acetylated Baylis-Hillman adduct, derived from a substituted 2-nitrobenzaldehyde (B1664092), is treated with a nucleophile in dimethylformamide (DMF). thieme-connect.com For instance, the reaction can be carried out using potassium carbonate and nitroethane. In this process, a suspension of potassium carbonate and nitroethane in DMF is stirred, after which the Baylis-Hillman acetate (B1210297) is added. The reaction proceeds to form the corresponding this compound ethyl ester, which can be isolated as a solid after aqueous workup and purification by silica (B1680970) gel chromatography. thieme-connect.com An alternative method involves dissolving the Baylis-Hillman acetate in DMF, cooling the solution, and adding potassium nitrite (B80452) (KNO2). thieme-connect.com

The reaction starting from the acetylated Baylis-Hillman adduct of 2-nitrobenzaldehyde unexpectedly yields the this compound ethyl ester derivative, showcasing a novel rearrangement and ring-closure pathway. thieme-connect.com

####### 2.1.1.1.2. Influence of Reaction Conditions on Regioselectivity and Yield

The choice of reaction conditions, particularly the solvent, has a profound impact on the outcome of the cyclization reaction of acetylated Baylis-Hillman adducts. Research has shown that the solvent choice can dictate the product distribution between the desired indole, a naphthalene (B1677914) derivative, and a quinoline (B57606) N-oxide. thieme-connect.com

When the reaction of an acetylated Baylis-Hillman adduct derived from a chloro-substituted 2-nitrobenzaldehyde was attempted, the use of dimethylformamide (DMF) as the solvent was found to be crucial for selectively forming the 4-chloro-3-nitro-1H-indole-2-carboxylic acid ethyl ester. thieme-connect.com In contrast, when solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) were used, the major product was a naphthalene derivative, with isolated yields of up to 51%. thieme-connect.com This highlights the essential role of DMF in directing the reaction pathway towards the indole scaffold. thieme-connect.com

The reaction has been successfully applied to other Baylis-Hillman adducts, such as those without a chloro substituent and those derived from 3-nitro-2-nitrobenzaldehyde, to yield the corresponding 3-nitroindoles and 3,6-dinitroindoles, albeit with yields ranging from low to moderate. thieme-connect.com

| Starting Adduct | Solvent | Major Product | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| Acetylated BH adduct of 4-chloro-2-nitrobenzaldehyde | DMF | 4-Chloro-3-nitro-1H-indole-2-carboxylic acid ethyl ester | 31 | thieme-connect.com |

| Acetylated BH adduct of 4-chloro-2-nitrobenzaldehyde | DMSO | Naphthalene derivative | 51 | thieme-connect.com |

| Acetylated BH adduct of 4-chloro-2-nitrobenzaldehyde | Acetonitrile | Naphthalene derivative | 51 | thieme-connect.com |

| Acetylated BH adduct of 4-chloro-2-nitrobenzaldehyde | THF | Naphthalene derivative | 51 | thieme-connect.com |

| Acetylated BH adduct of 2-nitrobenzaldehyde | DMF | This compound ethyl ester | 23 | thieme-connect.com |

| Acetylated BH adduct of 2,6-dinitrobenzaldehyde | DMF | 3,6-Dinitro-1H-indole-2-carboxylic acid ethyl ester | 48 | thieme-connect.com |

Intramolecular Friedel-Crafts reactions are powerful tools for constructing cyclic systems by forming a new ring through the acylation or alkylation of an aromatic ring by a tethered electrophile. masterorganicchemistry.com This strategy has been applied to Morita-Baylis-Hillman adducts to generate cyclic frameworks like indenes. beilstein-journals.org Typically, these reactions require a Lewis acid catalyst to activate the substrate for cyclization. beilstein-journals.org While widely used for carbocyclic systems, the application of this methodology for the direct synthesis of the this compound core from an acyclic precursor is less commonly reported compared to the annulation strategies described previously. The synthesis of indenes from MBH adducts often utilizes catalysts such as a chiral (salen)Cr(III)/BF3·OEt2 complex, which promotes the intramolecular cyclization. beilstein-journals.org

The direct nitration of the indole ring is another potential route to 3-nitroindoles. However, the indole nucleus is highly reactive towards electrophiles and sensitive to strong acidic conditions, which can lead to polymerization. bhu.ac.in Therefore, nitration must often be carried out using non-acidic nitrating agents to achieve the desired outcome. bhu.ac.in

For many indole derivatives, direct nitration is challenging and can result in low yields and poor regioselectivity. thieme-connect.comrsc.org A modern, efficient, and regioselective method for the synthesis of 3-nitroindoles has been developed that operates under non-acidic and non-metallic conditions. rsc.orgnih.govresearchgate.netrsc.org This protocol involves the in situ generation of trifluoroacetyl nitrate (B79036) (CF3COONO2) from the metathesis of an ammonium (B1175870) nitrate salt, such as tetramethylammonium (B1211777) nitrate, and trifluoroacetic anhydride (B1165640) at low temperatures. nih.govresearchgate.net

This generated electrophilic nitrating agent reacts smoothly with a variety of indole substrates, including those with electron-donating or electron-withdrawing groups, to deliver the corresponding 3-nitroindoles in good to excellent yields. nih.gov The reaction shows strong regioselectivity for the 3-position of the indole ring; if this position is already substituted, the reaction does not proceed. nih.gov This method has been shown to be scalable and represents a significant advancement for the synthesis of 3-nitroindole intermediates. rsc.org For substrates like indole-2-carboxylic acid esters, this approach would be expected to provide the desired 3-nitro derivative regioselectively.

| Indole Substrate | Nitrating System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl 1H-indole-1-carboxylate | NMe₄NO₃ / (CF₃CO)₂O in CH₃CN | tert-Butyl 3-nitro-1H-indole-1-carboxylate | 97 | researchgate.net |

| 1-Methyl-1H-indole | NMe₄NO₃ / (CF₃CO)₂O in CH₃CN | 1-Methyl-3-nitro-1H-indole | 95 | researchgate.net |

| 2-Phenyl-1H-indole | NMe₄NO₃ / (CF₃CO)₂O in CH₃CN | 3-Nitro-2-phenyl-1H-indole | 98 | researchgate.net |

| 5-Bromo-1H-indole | NMe₄NO₃ / (CF₃CO)₂O in CH₃CN | 5-Bromo-3-nitro-1H-indole | 93 | researchgate.net |

| 6-Chloro-1H-indole | NMe₄NO₃ / (CF₃CO)₂O in CH₃CN | 6-Chloro-3-nitro-1H-indole | 85 | researchgate.net |

| 7-Methyl-1H-indole | NMe₄NO₃ / (CF₃CO)₂O in CH₃CN | 7-Methyl-3-nitro-1H-indole | 83 | researchgate.net |

Baylis–Hillman Adduct-Based Annulations

Nitration Strategies

Indirect Synthesis Pathways involving Functional Group Interconversion

Indirect methods for the synthesis of this compound often involve the construction of the indole ring from acyclic precursors, with the nitro group already incorporated or introduced at a later stage.

From o-Nitrotoluene and Oxalic Esters (Reissert-type Synthesis)

The Reissert indole synthesis is a well-established method for preparing indoles and their derivatives from o-nitrotoluene and diethyl oxalate. wikipedia.orgchemeurope.comrsc.org This pathway is particularly relevant for the synthesis of indole-2-carboxylic acids.

The first step of the Reissert synthesis involves a base-catalyzed condensation reaction between o-nitrotoluene and an oxalic ester, typically diethyl oxalate. wikipedia.orgchemeurope.com The presence of a strong base, such as sodium ethoxide or potassium ethoxide, is required to deprotonate the methyl group of o-nitrotoluene, forming a carbanion. wikipedia.orgresearchgate.netyoutube.com This carbanion then acts as a nucleophile, attacking one of the carbonyl groups of the diethyl oxalate. youtube.comyoutube.com The resulting intermediate is ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com Potassium ethoxide has been reported to give better yields than sodium ethoxide. wikipedia.orgchemeurope.com

| Base | Solvent | Product | Reference |

| Sodium ethoxide | Ethanol | Ethyl o-nitrophenylpyruvate | researchgate.net |

| Potassium ethoxide | Dry ether | Ethyl o-nitrophenylpyruvate | researchgate.net |

The second stage of the Reissert synthesis is the reductive cyclization of the o-nitrophenylpyruvic acid or its ester. researchgate.netstudfile.net This step involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization by attacking the adjacent ketone or ester functionality. researchgate.netyoutube.com

A variety of reducing agents can be employed for this transformation. Historically, zinc dust in acetic acid was commonly used. wikipedia.orgchemeurope.comresearchgate.net Other effective reducing systems include iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite. researchgate.net More modern approaches utilize catalytic hydrogenation with palladium on carbon (Pd/C) or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an iron catalyst. akjournals.comgoogle.com The cyclization of the resulting amine intermediate leads to the formation of the indole-2-carboxylic acid. wikipedia.orgresearchgate.net

Role of Catalysts in Reduction Processes

Catalytic reduction is a fundamental process in the synthesis of indole derivatives, often employed to convert nitro groups into amines or to reduce the indole ring to an indoline (B122111). The choice of catalyst is paramount as it dictates the selectivity and efficiency of the reduction.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and effective method for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com However, a significant drawback of this catalyst is its broad reactivity, which can lead to the reduction of other functional groups within the substrate. commonorganicchemistry.com

For substrates containing functionalities sensitive to reduction by Pd/C, such as aromatic halides (I, Br, Cl), Raney nickel is often a preferred catalyst. commonorganicchemistry.com It effectively reduces nitro groups while minimizing dehalogenation. commonorganicchemistry.com Other metal-based systems, such as iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid), offer milder conditions for nitro group reduction and can be employed when other reducible groups are present. commonorganicchemistry.com Tin(II) chloride (SnCl2) also provides a mild alternative. commonorganicchemistry.com

In some cases, sodium sulfide (B99878) (Na2S) can be utilized, particularly for substrates incompatible with hydrogenation or acidic conditions. commonorganicchemistry.com A notable feature of Na2S is its potential for selective reduction of one nitro group in the presence of others, although it is generally ineffective for aliphatic nitro groups. commonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is a potent reducing agent for aliphatic nitro compounds but tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

The mechanism of nitro group reduction is complex and can proceed through different pathways. The direct route involves the sequential reduction of the nitro group to a nitroso and then to a hydroxylamine (B1172632), which is further reduced to an amine. unimi.it An alternative "condensation route" involves the reaction between the nitroso intermediate and a hydroxylamine to form an azoxy species, which is subsequently reduced to an azo, then a hydrazo, and finally to the amine. unimi.it

Transformation from Indoline-2-carboxylic Acid Precursors

Indoline-2-carboxylic acid is a valuable precursor for the synthesis of indole-2-carboxylic acid derivatives. researchgate.netnih.gov The transformation of the indoline core to the aromatic indole system is a key step that can be achieved through dehydrogenation.

Dehydrogenation Methodologies

Dehydrogenation of indolines to indoles is a significant chemical transformation, as indoles are versatile intermediates in the synthesis of various fine chemicals and pharmaceuticals. researchgate.net Various catalytic systems have been explored to facilitate this process. Palladium-based catalysts supported on carbon nanomaterials (Pd-XCNHs) have demonstrated high catalytic activity for the dehydrogenation of indoline, achieving complete conversion and high yields at elevated temperatures without the need for external oxidants. researchgate.net

Another approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the dehydrogenation of substituted indolines. For instance, methyl 6-nitroindoline-2-carboxylate can be effectively dehydrogenated using DDQ to yield methyl 6-nitroindole-2-carboxylate. researchgate.net Similarly, manganese dioxide (MnO2) in toluene (B28343) has been used to dehydrogenate N-acetyl-5-nitroindoline-2-carboxylate to the corresponding indole derivative. researchgate.net

Synthesis of Nitrated Indole-2,3-diones as Precursors

Nitrated indole-2,3-diones, also known as nitrated isatins, serve as important intermediates in the synthesis of various heterocyclic compounds, including derivatives of this compound. icm.edu.plnih.gov

Nitration of Isatin (B1672199) Derivatives

The direct nitration of isatin (1H-indole-2,3-dione) is a common method to introduce a nitro group onto the indole scaffold. icm.edu.pl The position of nitration is influenced by the reaction conditions. Nitration of isatin using a mixture of potassium nitrate (KNO3) and concentrated sulfuric acid (H2SO4) at low temperatures (0–5 °C) typically results in the formation of 5-nitroisatin. icm.edu.pl

The synthesis of isatin itself can be achieved through various methods, including the oxidation of indole using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). icm.edu.pl Once the desired nitrated isatin is obtained, it can be further transformed into other valuable compounds. For example, the Pfitzinger reaction, which involves heating a mixture of isatin with a ketone (like acetone) in the presence of a base (such as KOH or NaOH), can be used to synthesize quinoline-4-carboxylic acids. icm.edu.pl

The following table summarizes the nitration of isatin:

| Reactants | Reagents | Product | Temperature | Reference |

| Isatin | KNO3, conc. H2SO4 | 5-Nitroisatin | 0–5 °C | icm.edu.pl |

Chemical Transformations and Reactivity Profiles of 3 Nitro 1h Indole 2 Carboxylic Acid

Esterification and Hydrolysis Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 3-nitro-1H-indole-2-carboxylic acid readily undergoes esterification. For instance, the synthesis of various ester derivatives, such as ethyl and isobutyl esters, has been reported. researchgate.net These reactions are typically carried out to modify the compound's solubility and to protect the carboxylic acid group during subsequent transformations.

Conversely, the corresponding esters can be hydrolyzed back to the carboxylic acid. This is often achieved by treatment with a base, such as sodium hydroxide, in a suitable solvent mixture like tetrahydrofuran (B95107) and water. echemi.com For example, ethyl-4,6-dichloro-3-formyl-1H-indole-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid. nih.gov This reversibility is a key feature in the synthetic utility of these compounds.

Table 1: Esterification and Hydrolysis Reactions

| Reaction | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | This compound | Ethanol/Acid Catalyst | Ethyl 3-nitro-1H-indole-2-carboxylate |

| Hydrolysis | Methyl 7-nitro-1H-indole-2-carboxylate | 1N NaOH, THF/H2O | 7-Nitro-1H-indole-2-carboxylic acid echemi.com |

Reduction of the Nitro Group

The nitro group at the C-3 position is a key functional handle that can be reduced to an amino group, opening up pathways for further derivatization. A variety of reducing agents can be employed for this transformation. masterorganicchemistry.comwikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Chemical reducing agents such as iron, zinc, or tin(II) chloride in acidic media are also effective. masterorganicchemistry.comcommonorganicchemistry.com The choice of reagent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, using zinc dust with ammonium (B1175870) chloride can selectively reduce the nitro group to a hydroxylamine (B1172632). wikipedia.org

Table 2: Reduction of the Nitro Group

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H2, Pd/C | - | Amine | commonorganicchemistry.com |

| Raney Nickel | - | Amine | commonorganicchemistry.com |

| Fe, Acid | - | Amine | masterorganicchemistry.com |

| Zn, Acid | - | Amine | commonorganicchemistry.com |

| SnCl2 | - | Amine | commonorganicchemistry.com |

| Zinc dust, NH4Cl | - | Hydroxylamine | wikipedia.org |

Modifications at the Indole (B1671886) Core

The indole nucleus itself is amenable to various functionalization reactions, further expanding the synthetic utility of this compound derivatives.

Functionalization at C-3 Position

The C-3 position of the indole ring is particularly reactive towards electrophilic substitution.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring like indole. wikipedia.orgorganic-chemistry.org This reaction typically involves the use of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.org This electrophile then attacks the C-3 position of the indole ring. The reaction of indole with the Vilsmeier reagent, followed by a basic workup, is a highly efficient method for the 3-formylation of indoles. pcbiochemres.com For example, Vilsmeier-Haack formylation of ethyl-4,6-dichloro-1H-indole-2-carboxylate yields the corresponding 3-formyl derivative. nih.gov

The formyl group introduced at the C-3 position can be subsequently reduced to a hydroxymethyl group. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction provides access to another important class of indole derivatives with a reactive hydroxyl group at the C-3 side chain.

The presence of the nitro group activates the C-3 position for nucleophilic attack, facilitating reactions like the nitro-Mannich reaction (also known as the aza-Henry reaction). wikipedia.org In this reaction, a nitroalkane adds to an imine to form a β-nitroamine. wikipedia.org The imine is often generated in situ. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex nitrogen-containing molecules. The resulting β-nitroamines can be further transformed into synthetically valuable compounds such as 1,2-diamines. wikipedia.org

Modifications and Substitutions at Other Ring Positions (e.g., C-5, C-6, C-7)

The indole scaffold of this compound allows for further functionalization at various other positions on the benzene (B151609) ring portion, namely at carbons C-5, C-6, and C-7. The introduction of substituents at these positions can be achieved either by starting with an already substituted indole or by direct modification of the substituted nitroindole core. Research has shown that the presence of substituents at the 5, 6, or 7-positions does not impede the nitration of the indole ring at the C-3 position. nih.gov For instance, indoles bearing halogens or even another nitro group at the C-5 position can be successfully nitrated to yield the corresponding 5-substituted-3-nitroindole derivatives. nih.gov Similarly, indoles with substituents at the C-6 and C-7 positions are also compatible with nitration protocols, providing the target products in moderate to good yields. nih.gov This compatibility allows for the synthesis of a diverse array of this compound analogs with varied substitution patterns on the carbocyclic ring.

Introduction of Halogen Substituents

Halogen atoms can be incorporated into the this compound framework, typically by utilizing a pre-halogenated starting material in the indole synthesis. A common strategy involves the Fischer indole synthesis, starting from a halogenated aniline. For example, ethyl-4,6-dichloro-1H-indole-2-carboxylate has been synthesized from 3,5-dichloroaniline. nih.gov This demonstrates a viable pathway to introduce chlorine atoms at the C-4 and C-6 positions of the indole-2-carboxylate (B1230498) core, which can then be nitrated at the C-3 position.

Studies on the nitration of various indole derivatives have confirmed that halogenated indoles are suitable substrates. nih.gov The reaction proceeds smoothly when the 5-position is substituted with a halogen, and 4-chloro- and 4-bromoindoles can also be effectively nitrated. nih.gov This tolerance for halogen substituents is crucial for creating precursors for further chemical transformations, such as cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig)

The halogenated derivatives of this compound are valuable intermediates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine, is a prominent example. wikipedia.org This reaction allows for the facile synthesis of aryl amines from aryl halides under relatively mild conditions, expanding the range of possible C-N bond formations. wikipedia.org

While direct examples on this compound itself are specific, the principles are broadly applicable. A bromo or iodo substituent introduced at the C-5, C-6, or C-7 position of the indole ring would serve as a handle for such transformations. The development of specialized bidentate phosphine (B1218219) ligands (like BINAP and DPPP) and sterically hindered ligands has significantly improved the efficiency and substrate scope of these reactions, enabling the coupling of a wide variety of amines, including primary amines and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org These methods could theoretically be applied to convert a halo-substituted this compound into its corresponding amino-substituted derivative, opening pathways to novel and complex molecular architectures.

Another relevant palladium-catalyzed transformation is the Stille cross-coupling, which has been used on dinitro-dihalogenated benzene rings to prepare precursors for subsequent ring-closure reactions. nih.gov This indicates that the presence of nitro groups on an aromatic ring does not preclude successful palladium-catalyzed coupling at a halogenated site.

Ring-Closure Reactions

The this compound scaffold can participate in various ring-closure reactions to form more complex heterocyclic systems. The reactivity of the 3-nitroindole core is central to these transformations.

One notable example is the formation of pyrrolo[2,3-b]indoles. The tert-butyl ester of 3-nitro-1H-indole-1-carboxylic acid can undergo a Barton-Zard reaction to produce a pyrrolo[3,4-b]indole (B14762832) derivative in excellent yield. nih.gov Furthermore, 3-nitroindoles can undergo a base-controlled dearomative [3+2] cycloaddition with fumaric acid amide esters to furnish functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

The nitro group itself can be a key participant in cyclization. In a powerful demonstration of this, a palladium-catalyzed double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes is used as the key step in synthesizing 1H,8H-pyrrolo[3,2-g]indoles. nih.gov This process involves the reduction of the nitro groups, which then participate in the formation of the new pyrrole (B145914) rings. This highlights a synthetic strategy where the nitro groups are not just passive substituents but are integral to the construction of the final polycyclic framework.

Another type of transformation is ring expansion. In the presence of a strong acid like polyphosphoric acid, indoles can react with 2-nitroolefins in a metal-free cascade reaction to produce 3-substituted 2-quinolones. rsc.org This transformation proceeds through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, effectively expanding the five-membered pyrrole ring of the indole into a six-membered pyridine (B92270) ring. rsc.org

Derivative Chemistry and Structure Activity Relationship Sar Studies of 3 Nitro 1h Indole 2 Carboxylic Acid Derivatives

Design and Synthesis of Substituted 3-Nitro-1H-indole-2-carboxylic Acid Esters

The synthesis of substituted this compound esters has been approached through various methodologies, with a notable method involving the reaction of Baylis-Hillman adducts. For instance, a convenient procedure has been developed for the synthesis of ethyl 3-nitro-1H-indole-2-carboxylate derivatives starting from Baylis-Hillman acetates. nih.gov This method has been successfully applied to produce derivatives with substituents on the benzene (B151609) ring of the indole (B1671886) nucleus.

Specifically, the synthesis of ethyl 4-chloro-3-nitro-1H-indole-2-carboxylate has been achieved, with its structure confirmed by X-ray crystallography. nih.gov The reaction conditions can be optimized to favor the formation of the indole derivative. For example, the use of dimethylformamide (DMF) as a solvent is crucial for directing the reaction towards the desired indole product. nih.gov When the reaction is carried out with sodium nitrite (B80452) or potassium nitrite, which act as both a base and a source of the nitro group, the yield of the 4-chloro-3-nitro-indole derivative is significantly improved. nih.gov

This synthetic strategy has been extended to include other substitutions. For example, 5-chloro, 6-chloro, and 3,6-dinitro derivatives of ethyl 3-nitro-1H-indole-2-carboxylate have also been synthesized using appropriately substituted Baylis-Hillman adducts. nih.gov The yields of these reactions vary depending on the substituent and the reaction conditions.

Another general and efficient method for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions involves the use of trifluoroacetyl nitrate (B79036) generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride (B1165640). nih.gov This method has been shown to be effective for a wide range of substituted indoles, including those with substituents at the 4, 5, and 6 positions. nih.gov For instance, N-Boc protected 4-chloro-, 5-bromo-, and 6-chloroindoles can be successfully nitrated at the 3-position in good yields. nih.gov

The synthesis of 5-nitro-1H-indole-2-carboxylic acid and its ethyl ester has been achieved through the Fischer indole synthesis, starting from p-nitrophenylhydrazine hydrochloride and ethyl pyruvate (B1213749) to form the corresponding hydrazone, followed by cyclization using a catalyst like polyphosphoric acid. google.com The resulting ester can then be hydrolyzed to the carboxylic acid. google.com

Below is a table summarizing the synthesis of various substituted this compound esters.

Table 1: Synthesis of Substituted this compound Esters

| Substituent(s) | Starting Material | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloro | Ethyl (E)-2-acetyl-3-(2-chlorophenyl)acrylate acetate (B1210297) | NaNO₂, DMF | ~60 | nih.gov |

| 5-Chloro | Ethyl (E)-2-acetyl-3-(2,4-dichlorophenyl)acrylate acetate | NaNO₂, DMF | 55 | nih.gov |

| 6-Chloro | Ethyl (E)-2-acetyl-3-(2,5-dichlorophenyl)acrylate acetate | K₂CO₃, Nitroethane, DMF | 65 | nih.gov |

| 6-Nitro | Ethyl (E)-2-acetyl-3-(2-chloro-5-nitrophenyl)acrylate acetate | K₂CO₃, Nitroethane, DMF | 48 | nih.gov |

| 5-Nitro | Ethyl pyruvate and p-nitrophenylhydrazine hydrochloride | 1. Ethanolic solution 2. Polyphosphoric acid, Toluene (B28343) | 71.4 (ester) | google.com |

| 4-Chloro (N-Boc) | N-Boc-4-chloroindole | (CF₃CO)₂O, NMe₄NO₃, CH₃CN | 97 | nih.gov |

| 5-Bromo (N-Boc) | N-Boc-5-bromoindole | (CF₃CO)₂O, NMe₄NO₃, CH₃CN | 95 | nih.gov |

| 6-Chloro (N-Boc) | N-Boc-6-chloroindole | (CF₃CO)₂O, NMe₄NO₃, CH₃CN | 76 | nih.gov |

Functional Group Variations at Position 2 and Substituents at Positions 4, 5, and 6

The exploration of functional group variations at the 2-position of the this compound scaffold and the introduction of different substituents at positions 4, 5, and 6 have been key strategies in the development of new therapeutic agents. These modifications significantly influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions, which in turn affect its biological activity.

At position 2, the carboxylic acid or its ester is a common feature, but its conversion to other functional groups such as amides has been investigated. The transformation of a carboxylic acid to an amide is a critical step in the synthesis of many biologically active indole-2-carboxamide derivatives. nih.gov This can be achieved using various coupling agents. For example, the synthesis of N-substituted indole-2-carboxamides can be accomplished by first converting the carboxylic acid to its acid chloride, followed by coupling with a substituted aniline.

In the context of CysLT1 antagonists, structure-activity relationship studies of 3-substituted-1H-indole-2-carboxylic acid derivatives have shown that substitutions on the indole ring are critical for potency. nih.gov For instance, it was found that substitution at the 4-position of the indole ring was the least favorable for activity. nih.gov In contrast, derivatives with a methoxy (B1213986) group at position 7 showed the most favorable activity. nih.gov While this study was not on 3-nitro derivatives, it provides valuable insights into the influence of substituents on the indole-2-carboxylic acid scaffold.

The synthesis of 3-nitroindoles with various substituents at positions 4, 5, and 6 has been systematically studied. nih.gov It has been observed that the electronic properties of the substituent can influence the yield of the nitration reaction. For example, both electron-donating and electron-withdrawing groups at the 2-position allow the nitration at the 3-position to proceed smoothly. nih.gov For 4-substituted indoles, steric hindrance can affect the reaction yield, as seen with a 4-methyl group. nih.gov However, a variety of substituents at the 5-position, including nitro and halogen groups, are well-tolerated. nih.gov Similarly, 6-substituted indoles can be successfully nitrated. nih.gov

Investigations as Specific Enzyme or Receptor Inhibitors/Antagonists

The this compound scaffold has served as a foundation for the development of inhibitors targeting specific enzymes and receptors, demonstrating its versatility in medicinal chemistry.

HIV-1 Integrase Strand Transfer Inhibitors

Derivatives of indole-2-carboxylic acid have been identified as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). researchgate.net These inhibitors function by chelating the divalent metal ions, typically Mg²⁺, in the active site of the integrase enzyme, which is essential for its catalytic activity. orgsyn.orgnih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these indole-based inhibitors. It has been demonstrated that modifications at various positions of the indole core can significantly enhance inhibitory activity. For example, the introduction of a halogenated benzene ring at the C6 position of the indole core can effectively bind with the viral DNA through π-π stacking interactions, thereby increasing potency.

Further optimization has involved the introduction of a long branch at the C3 position of the indole core. This modification allows the inhibitor to better interact with a hydrophobic cavity near the active site of the integrase, leading to a marked increase in inhibitory effect. researchgate.net In one study, the optimization of a lead indole-2-carboxylic acid derivative resulted in a compound with a significantly improved IC₅₀ value of 0.13 μM. researchgate.net

A critical feature of many HIV-1 integrase inhibitors is their ability to chelate the two Mg²⁺ ions within the enzyme's active site. orgsyn.orgnih.gov The indole-2-carboxylic acid scaffold is well-suited for this role. The carboxyl group at the C2 position and the indole nitrogen can participate in the coordination of these metal ions. orgsyn.org Molecular docking studies have revealed that the indole core and the C2 carboxyl group can effectively chelate the two Mg²⁺ ions, forming a strong metal-chelating cluster. orgsyn.org This interaction is crucial for inhibiting the strand transfer step of the viral DNA integration process. The essential structural features for this chelation often involve an array of three coplanar heteroatoms that coordinate with the catalytic Mg²⁺ ions. acs.org

Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibitors

In a different therapeutic area, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been designed and synthesized as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase). nih.gov FBPase is a key enzyme in gluconeogenesis, and its inhibition is a potential strategy for the treatment of type 2 diabetes.

A series of novel indole derivatives were synthesized and evaluated for their inhibitory activity against FBPase. Through extensive structure-activity relationship studies, a potent FBPase inhibitor with an IC₅₀ of 0.99 μM was identified. nih.gov The binding mode of this series of indoles was predicted to be in the allosteric site of the enzyme. nih.gov These findings suggest that the 7-nitro-1H-indole-2-carboxylic acid scaffold is a promising starting point for the design and optimization of novel small-molecule FBPase inhibitors. nih.gov

Cysteinyl Leukotriene 1 (CysLT1) Receptor Selective Antagonists

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators involved in the pathophysiology of inflammatory conditions such as asthma and allergic rhinitis. nih.gov Their effects are primarily mediated through the CysLT1 receptor, making it a key target for therapeutic intervention. nih.govwikipedia.org Several selective CysLT1 antagonists, including montelukast (B128269), pranlukast, and zafirlukast, have been successfully developed and marketed for the treatment of these conditions. nih.govwikipedia.org

Research has led to the discovery of a novel class of CysLT1 selective antagonists based on the 3-substituted 1H-indole-2-carboxylic acid framework. nih.govnih.gov One of the most potent compounds identified is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (compound 17k), which exhibits a high affinity for the CysLT1 receptor with an IC50 value of 0.0059 ± 0.0011 μM. nih.govnih.gov This compound demonstrated significantly greater potency than the established drug, montelukast, in both calcium mobilization and chemotaxis assays. nih.gov

Structure-activity relationship (SAR) studies have been crucial in elucidating the key structural features required for potent CysLT1 antagonist activity in this class of indole-2-carboxylic acid derivatives. nih.gov These studies have revealed three essential pharmacophoric elements:

The Indole-2-carboxylic Acid Moiety: The carboxylic acid group at the 2-position of the indole ring is critical for activity. Its removal leads to a significant decrease in potency, highlighting its necessity. This acidic moiety is believed to mimic the C1-carboxylic acid of the natural ligand, LTD4, and interact with the receptor's lipophilic pocket. nih.gov

The (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl Group: This large, lipophilic group is a crucial component for effective binding to the CysLT1 receptor. nih.gov

The α,β-Unsaturated Amide Moiety at Position 3: The presence of an α,β-unsaturated amide linker at the 3-position of the indole ring is also important for high antagonist activity. nih.gov

Further optimization of the lead compounds, such as removing chlorine atoms from the indole ring and replacing an ester linkage with an amide bond, has been shown to enhance the antagonist potency. nih.gov A pharmacophore model, Hypo1, has been developed to aid in the identification and optimization of novel CysLT1 antagonists based on these findings. nih.gov

CB1 Cannabinoid Receptor Allosteric Modulators

The cannabinoid CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and is involved in a multitude of physiological processes. bohrium.comdntb.gov.ua Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer a novel approach to modulating CB1 receptor activity with potential therapeutic advantages. bohrium.comrealmofcaring.org

Derivatives of indole-2-carboxamide have been identified as a promising scaffold for the development of allosteric modulators of the CB1 receptor. bohrium.comnih.gov Initial studies led to the synthesis of N-phenylethyl-1H-indole-2-carboxamides, which were found to be the first selective positive allosteric modulators of the human recombinant CB1 receptor. bohrium.com The carboxamide functionality at the 2-position of the indole ring was found to be essential for this stimulatory effect. bohrium.com

Further SAR studies on indole-2-carboxamide analogues have provided deeper insights into the structural requirements for allosteric modulation. For instance, the presence of the indole ring is preferred for maintaining high binding affinity to the allosteric site. nih.gov Substituents at the C3 position of the indole ring have a significant impact on the allosteric effects of the ligand. nih.gov These investigations led to the identification of potent CB1 allosteric modulators like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), which exhibits a high binding cooperativity factor. nih.gov

| Compound | Structure | Activity |

| ORG27569 | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Prototypical CB1 allosteric modulator. nih.gov |

| Compound 13 | N-(4-(dimethylamino)phenethyl)-5-chloro-1H-indole-2-carboxamide | Positive allosteric modulator with an EC50 of 50 nM. bohrium.com |

| Compound 21 | 5-chloro-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | Positive allosteric modulator with an EC50 of 90 nM. bohrium.com |

| Compound 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | Potent CB1 allosteric modulator with a KB of 167.3 nM and high binding cooperativity. nih.gov |

NMDA-Glycine Site Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. nih.gov The activity of the NMDA receptor is allosterically potentiated by glycine (B1666218), which binds to a distinct site on the receptor complex. nih.gov Antagonists of this glycine binding site have therapeutic potential in conditions associated with excessive NMDA receptor activation. nih.gov

Indole-2-carboxylic acid (I2CA) itself has been identified as a specific and competitive antagonist of the potentiation by glycine at the NMDA receptor. nih.gov In environments with low glycine concentrations, I2CA can completely block the NMDA response, suggesting that glycine binding is essential for channel activation. nih.gov This finding has established the indole-2-carboxylic acid scaffold as a key pharmacophore for the design of NMDA-glycine site antagonists.

Further research has focused on developing more potent and selective antagonists based on this scaffold, including tricyclic indole-2-carboxylic acids and 3-acylamino-2-carboxyindole derivatives. researchgate.netscilit.com

Cyclooxygenase-2 (COX-2) Selective Enzyme Inhibitors

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two main isoforms, COX-1 and COX-2. nih.govtandfonline.com While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and is primarily involved in inflammation. tandfonline.comresearchgate.net Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.gov

The indole nucleus is a well-established scaffold for the development of selective COX-2 inhibitors, with indomethacin (B1671933) being a classic example of an NSAID based on this structure. tandfonline.comrsc.org However, indomethacin itself is not highly selective for COX-2. nih.gov Research has shown that derivatization of the carboxylic acid moiety of indomethacin and other arylacetic acid NSAIDs can lead to potent and highly selective COX-2 inhibitors. nih.gov

Specifically, converting the carboxylic acid of indomethacin to primary and secondary amides results in compounds that act as slow, tight-binding inhibitors of COX-2. nih.gov This selectivity arises from unique interactions at the opening and apex of the substrate-binding site of the COX-2 enzyme. nih.gov These amide derivatives have demonstrated oral activity and a lack of ulcerogenic effects in preclinical models of inflammation. nih.gov

| Compound | Modification from Indomethacin | COX-2 Selectivity |

| Indomethacin Amides | Carboxylic acid converted to primary or secondary amide | Potent and selective COX-2 inhibitors. nih.gov |

| 4-bromobenzyl analogue | Replacement of 4-chlorobenzoyl group with a 4-bromobenzyl moiety | High COX-2 selectivity. tandfonline.com |

Role of Indole-2-carboxylic Acid Moiety as a Core Pharmacophore

The indole-2-carboxylic acid moiety has proven to be a privileged scaffold in drug discovery, serving as a core pharmacophore for a diverse range of biological targets. nih.govnih.govnih.gov Its structural features, including the bicyclic aromatic system, the acidic carboxylic acid group, and the nitrogen-containing five-membered ring, provide a versatile template for designing ligands that can interact with various receptor and enzyme active sites.

In the context of CysLT1 receptor antagonists, the indole-2-carboxylic acid is one of the three essential pharmacophores required for high-affinity binding. nih.gov For CB1 allosteric modulators, the indole-2-carboxamide framework is crucial for activity. bohrium.com The indole-2-carboxylic acid structure itself is a competitive antagonist at the NMDA-glycine site. nih.gov Furthermore, this scaffold is a foundational element in the design of selective COX-2 inhibitors. nih.govrsc.org The ability of the indole-2-carboxylic acid moiety to be chemically modified at various positions allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective ligands for a wide array of therapeutic targets. nih.govmdpi.comeurjchem.com

Stereochemical Purity and Enantioselective Synthesis for Chiral Derivatives

Many biologically active molecules are chiral, and their different enantiomers often exhibit distinct pharmacological and toxicological profiles. Therefore, the stereochemical purity of chiral drug candidates is of paramount importance. For derivatives of indole-2-carboxylic acid that possess stereocenters, enantioselective synthesis is crucial to obtain the desired enantiomer in high purity. researchgate.net

The catalytic asymmetric Friedel-Crafts reaction is a powerful and atom-economical method for accessing optically active indole derivatives. researchgate.net This reaction can be catalyzed by chiral metal complexes or chiral organocatalysts, such as chiral phosphoric acid, to produce enantiomerically enriched products. researchgate.net For example, the enantioselective Friedel-Crafts alkylation of N-unprotected alkynyl trifluoromethyl ketimines with pyrroles using a chiral phosphoric acid catalyst yields chiral primary α-trifluoromethyl-α-(2-pyrrolyl)propargylamines with high enantioselectivity. researchgate.net

Other enantioselective methods, such as palladium-catalyzed asymmetric allenylic alkylation using P-chiral BIBOP-type ligands, have also been developed for the direct functionalization of 1H-indoles. researchgate.net These advanced synthetic strategies are essential for the preparation of stereochemically pure chiral derivatives of indole-2-carboxylic acid, enabling a precise evaluation of their structure-activity relationships and therapeutic potential.

Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "3-Nitro-1H-indole-2-carboxylic acid," the IR spectrum would be expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. spectroscopyonline.com The C=O (carbonyl) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1700 and 1730 cm⁻¹. spectroscopyonline.com Furthermore, characteristic peaks for the nitro group (NO₂) would be expected, typically appearing as two strong bands around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1350 cm⁻¹ (symmetric stretch). The N-H stretch of the indole (B1671886) ring usually appears as a sharp to moderately broad peak around 3300-3400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500-3500 (very broad) |

| Carboxylic Acid (C=O) | Stretch | 1700-1730 |

| Nitro Group (N-O) | Asymmetric Stretch | 1500-1550 |

| Nitro Group (N-O) | Symmetric Stretch | 1300-1350 |

| Indole (N-H) | Stretch | 3300-3400 |

Mass Spectrometry (MS, ESI-HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI-HRMS is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids. It allows for the accurate determination of the molecular weight, often to within a few parts per million. For "this compound" (molecular formula C₉H₆N₂O₄), the expected exact mass can be calculated. cymitquimica.com In ESI-HRMS, the compound would typically be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. For instance, in the analysis of related indole-2-carboxylic acid derivatives, ESI-HRMS has been used to confirm the elemental composition of synthesized compounds. rsc.org

Chromatographic Techniques for Purity Assessment and Isolation (TLC, HPLC)

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary indication of a compound's purity. For a polar compound like a carboxylic acid, a polar stationary phase (like silica (B1680970) gel) is typically used with a mobile phase of varying polarity. reddit.com The choice of eluent is critical; for carboxylic acids, mixtures such as ethyl acetate (B1210297)/petroleum ether or systems containing small amounts of acetic or formic acid are often employed to achieve good separation and spot shape. rsc.orgreddit.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and is widely used for purity determination and preparative isolation. For indole derivatives, reverse-phase HPLC (using a nonpolar stationary phase like C18) is common. rsc.org A typical mobile phase would consist of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgsielc.com The retention time (RT) of the compound is a characteristic property under specific HPLC conditions and can be used for identification and quantification. Purity is assessed by the percentage of the total peak area that corresponds to the main compound. rsc.org

Theoretical and Computational Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in virtual screening and for understanding the structural basis of a ligand's activity.

While specific docking studies for 3-Nitro-1H-indole-2-carboxylic acid are not extensively detailed in publicly available literature, the indole-2-carboxylic acid scaffold has been a subject of significant interest. For instance, derivatives of this scaffold have been identified as potent inhibitors of enzymes like HIV-1 integrase. sci-hub.senih.gov In these studies, the indole (B1671886) core and the C2-carboxyl group are often crucial for activity, forming key interactions within the enzyme's active site. sci-hub.senih.gov

In a typical docking simulation, the ligand, this compound, would be placed into the binding site of a target receptor. The simulation algorithm then explores various conformations and orientations of the ligand, calculating a "docking score" or "binding energy" for each pose. This score estimates the binding affinity, with lower values generally indicating a more stable interaction.

Key interactions that would be analyzed include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine, Lysine, or Histidine. The nitro group at the C3 position could also act as a hydrogen bond acceptor.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues such as Tyrosine, Phenylalanine, or Tryptophan in the receptor's binding pocket.

Metal Chelation: The carboxyl group, often in conjunction with the indole nitrogen, can chelate metal ions (e.g., Mg²⁺ or Zn²⁺) that are frequently present as cofactors in enzyme active sites. sci-hub.senih.gov

A hypothetical docking study of this compound against a target protein might yield results as summarized in the table below.

| Interaction Type | Potential Interacting Residues | Distance (Å) |

| Hydrogen Bond | Arg121 (NH2) with Carboxyl (O) | 2.8 |

| Hydrogen Bond | Tyr225 (OH) with Nitro (O) | 3.1 |

| π-π Stacking | Phe189 with Indole Ring | 3.5 |

| Metal Chelation | Mg²⁺ with Carboxyl (O, O) | 2.1 |

This table is illustrative, based on common interactions observed for the indole-2-carboxylic acid scaffold.

Binding Mode Predictions (e.g., CDOCKER algorithm)

To refine the predictions from standard docking, more sophisticated algorithms like CDOCKER can be employed. CDOCKER is a molecular docking method based on the CHARMm force field that can provide more accurate binding mode predictions, especially for flexible ligands. It works by generating a set of random ligand conformations and then placing them into the active site, followed by a process of simulated annealing molecular dynamics to refine the poses.

While direct CDOCKER analysis of this compound is not documented, studies on the structurally related 7-nitro-1H-indole-2-carboxylic acid derivatives have utilized this algorithm to predict their binding modes as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase). nih.govresearchgate.net In these studies, the CDOCKER algorithm predicted that the 2-carboxylic acid group is essential for forming crucial hydrogen bonds within the FBPase active site. doi.org The nitro group was also identified as playing a key role in the binding interaction. doi.org

Applying this logic to the 3-nitro isomer, a CDOCKER simulation would likely predict a binding mode where:

The indole scaffold occupies a hydrophobic pocket.

The 2-carboxylic acid anchors the molecule by forming strong hydrogen bonds or chelating interactions.

The output of a CDOCKER analysis is often a ranked list of binding poses, along with their corresponding interaction energies.

| Pose Rank | -CDOCKER Interaction Energy (kcal/mol) | Key Predicted Interactions |

| 1 | 45.2 | H-bonds with Arg88, Ser124; π-π stacking with Trp150 |

| 2 | 43.8 | H-bonds with Lys112; Salt bridge with Mg²⁺ |

| 3 | 41.5 | H-bond with Asn95; Hydrophobic interactions |

This table represents hypothetical data for this compound, modeled on the types of results obtained for related compounds. doi.org

Quantum Chemical Calculations for Electronic Structure and Energetic Effects

Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These calculations can determine optimized molecular geometry, charge distribution, molecular orbitals, and thermodynamic properties.

For the parent compound, indole-2-carboxylic acid (ID2CA), extensive DFT studies have been performed using the B3LYP/6-311++G(d,p) basis set. researchgate.net These studies calculate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is particularly important, as the energy gap between them relates to the molecule's chemical reactivity and stability. researchgate.net

For this compound, the introduction of the electron-withdrawing nitro group at the C3 position would be expected to significantly alter the electronic properties compared to the parent compound.

Electron Density: The nitro group would pull electron density from the indole ring, affecting its reactivity and interaction potential.

Molecular Electrostatic Potential (MEP): An MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl and nitro groups, indicating regions prone to electrophilic attack or hydrogen bond donation. Positive potential (blue) would likely be found around the indole and carboxylic acid hydrogens.

HOMO-LUMO Gap: The energy gap would likely be smaller than that of indole-2-carboxylic acid, suggesting higher reactivity.

| Parameter | Indole-2-carboxylic acid (ID2CA) researchgate.net | This compound (Predicted) |

| HOMO Energy | -6.5 eV | Lower (e.g., -7.0 eV) |

| LUMO Energy | -1.5 eV | Lower (e.g., -2.5 eV) |

| HOMO-LUMO Gap | 5.0 eV | Smaller (e.g., 4.5 eV) |

| Dipole Moment | 2.1 D | Higher |

Data for ID2CA is from reference researchgate.net; data for the 3-nitro derivative is a qualitative prediction based on the electronic effect of the nitro group.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation tracks the movements of all atoms in the ligand-receptor complex over time, providing information about the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.

MD simulations on complexes of indole-2-carboxylic acid derivatives have been performed to confirm the stability of docking poses. sci-hub.se For example, 100-nanosecond simulations have been used to analyze the durability of interactions and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net

For this compound, an MD simulation would reveal:

The stability of the key hydrogen bonds and stacking interactions predicted by docking.

Conformational changes in the protein upon ligand binding.

The average number of water molecules that mediate interactions between the ligand and the receptor.

These computational approaches, from docking and binding mode prediction to quantum chemical calculations and molecular dynamics, provide a multi-faceted understanding of this compound at the molecular level. While direct experimental data for this specific compound is limited in some areas, the wealth of research on the parent indole-2-carboxylic acid scaffold allows for well-founded predictions about its behavior, guiding its potential development as a therapeutic agent.

Potential Research Applications As Chemical Building Blocks and Probes

Intermediate for the Synthesis of Complex Heterocyclic Systems

3-Nitro-1H-indole-2-carboxylic acid and its derivatives are pivotal intermediates in the creation of complex heterocyclic systems, which are significant structural motifs in many biologically active compounds. nih.gov The strategic placement of the nitro and carboxylic acid groups on the indole (B1671886) scaffold provides versatile handles for a variety of chemical transformations, enabling the construction of fused ring systems.

A notable application of these intermediates is in the synthesis of pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles. nih.gov For instance, a protected form of 3-nitroindole can undergo a Barton-Zard reaction to produce a pyrrolo[3,4-b]indole (B14762832) derivative in excellent yield. nih.gov These synthetic routes are significant as the pyrrolo[2,3-b]indole (B14758588) core is present in numerous natural products with biological activity. nih.gov

Furthermore, the development of novel synthetic methods, such as those avoiding harsh acidic conditions for nitration, has expanded the utility of these building blocks. nih.gov One such method involves an electrophilic substitution of indole using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640), which can be applied to construct the skeleton of many types of bioactive molecules. nih.gov The resulting 3-nitroindoles are valuable for further derivatization. nih.gov

The versatility of these compounds is further demonstrated by their use in the synthesis of other heterocyclic structures. For example, ethyl ester derivatives of this compound can be prepared from Baylis-Hillman adducts, providing a convenient route to these useful intermediates. thieme-connect.com These derivatives are recognized for their potential in preparing pharmacologically active compounds, although they have been relatively understudied due to challenges in their synthesis. thieme-connect.com

The following table summarizes the synthesis of various this compound ethyl ester derivatives with different substituents, highlighting the yields achieved. thieme-connect.com

| Substituent | Yield | Melting Point (°C) |

| 4-Chloro | 60% | 194 |

| 6-Chloro | 65% | 194 |

| Unsubstituted | 23% | 137 |

| 6-Nitro | 48% | 176 |

This table is based on data for the synthesis of this compound ethyl ester derivatives. thieme-connect.com

Scaffold for Probing Biological Pathways and Target Engagement

The indole-2-carboxylic acid framework serves as a "privileged structure" in medicinal chemistry and drug discovery, and its derivatives are actively investigated as scaffolds for probing biological pathways and engaging with specific molecular targets. researchgate.netnih.gov The introduction of a nitro group, as in 7-nitro-1H-indole-2-carboxylic acid derivatives, has been a key strategy in the development of potent and selective inhibitors for various enzymes. nih.govresearchgate.net

One significant application is the design of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an important target for type 2 diabetes treatment. nih.govresearchgate.net A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated, leading to the identification of a potent FBPase inhibitor with an IC₅₀ value of 0.99 μM. nih.govresearchgate.net Molecular docking studies suggest that the carboxylate group forms key hydrogen bonding interactions within the allosteric site of the enzyme. researchgate.net

Similarly, derivatives of indole-2-carboxylic acid have been developed as novel and selective antagonists for the CysLT₁ receptor, which is implicated in asthma and other inflammatory conditions. nih.gov The indole-2-carboxylic acid moiety was found to be an essential pharmacophore for antagonist activity. nih.gov One derivative, in particular, demonstrated significantly more potent CysLT₁ antagonist activity than the marketed drug montelukast (B128269) in both calcium mobilization and chemotaxis assays. nih.gov

The indole-2-carboxylic acid scaffold has also been utilized to develop inhibitors for other important biological targets, including:

HIV-1 Integrase: Indole-2-carboxylic acid was identified as an inhibitor of integrase strand transfer. rsc.org Optimization led to derivatives with improved activity, where the indole nucleus chelates with two Mg²⁺ ions in the active site. rsc.org

14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives were designed as inhibitors of the 14-3-3η protein for the treatment of liver cancer. nih.gov One compound showed potent inhibitory activity against several liver cancer cell lines and induced G₁-S phase cell cycle arrest. nih.gov

The following table presents the inhibitory activity of selected indole-2-carboxylic acid derivatives against their respective biological targets.

| Derivative | Target | Inhibitory Activity (IC₅₀) |

| 7-nitro-1H-indole-2-carboxylic acid derivative (3.9) | Fructose-1,6-bisphosphatase | 0.99 μM nih.govresearchgate.net |

| 3-substituted indole-2-carboxylic acid derivative (17k) | CysLT₁ Receptor | 0.0059 μM nih.gov |

| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 μM rsc.org |

| 1H-indole-3-carboxylic acid pyridine-3-ylamide (15k) | 5-HT₂C Receptor | 0.5 nM nih.gov |

Development of Novel Synthetic Methodologies

The unique reactivity of 3-nitroindoles has been central to the development of novel synthetic methodologies, particularly in the realm of dearomatization reactions. researchgate.net The electron-withdrawing nature of the nitro group at the C3 position makes the indole core electron-poor, facilitating reactions with electron-rich species and enabling C2-C3 functionalization strategies that are otherwise challenging. researchgate.net

Recent advancements have focused on exploiting the electrophilic character of 3-nitroindoles in various cycloaddition reactions. researchgate.net These processes have significantly broadened the scope of accessible, diversely substituted indoline (B122111) structures. researchgate.net For example, base-controlled dearomative [3 + 2] cycloaddition reactions between 3-nitroindoles and fumaric acid amide esters have been developed, yielding different functionalized pyrrolo[2,3-b]indole derivatives with excellent chemoselectivity depending on the base used. rsc.org

The development of milder and more efficient nitration techniques has also been a key area of research, moving away from harsh reagents like concentrated nitric acid. nih.gov A practical, regioselective nitration of indoles has been developed using ammonium tetramethylnitrate under non-acidic and non-metallic conditions, which is more environmentally friendly. nih.gov This method produces trifluoroacetyl nitrate (B79036) in situ as the electrophilic nitrating agent. nih.gov

Furthermore, synthetic procedures have been devised to construct the this compound framework from different starting materials. A convenient synthesis of its ethyl ester derivatives starts from acetylated Baylis–Hillman adducts derived from 2-nitrobenzaldehydes. thieme-connect.com This ring-closure reaction's selectivity was optimized, with reagents like sodium nitrite (B80452) (NaNO₂) providing the desired indole derivative in about 60% yield. thieme-connect.com These methodologies provide new avenues for synthesizing indole heterocyclic compounds, which are valuable in pharmaceutical chemistry. google.com

Contribution to Chiral Pool Synthesis and Stereoselective Transformations

This compound and related nitroindoles are valuable substrates in the field of asymmetric synthesis, contributing to the creation of chiral molecules with high enantiomeric purity. researchgate.netresearchgate.net While the parent compound is achiral, it serves as a starting point for stereoselective reactions that generate complex chiral architectures. researchgate.net

A key application lies in the synthesis of enantiomerically pure amino acids and their derivatives. For example, (S)-6-nitroindoline-2-carboxylic acid has been synthesized with high enantiomeric excess (>99.5%) starting from L-phenylalanine, a readily available chiral pool compound. researchgate.net This synthesis involves nitration of L-phenylalanine followed by intramolecular cyclization. researchgate.net The resulting nitroindoline (B8506331) can then be transformed into other valuable chiral building blocks. researchgate.net

The electrophilic nature of 3-nitroindoles makes them excellent partners in asymmetric cycloaddition reactions. Enantioselective (3+2) annulations of 3-nitroindoles with vinyl aziridines, catalyzed by a palladium complex with a chiral ligand, have been developed to produce highly functionalized pyrroloindolines. researchgate.net These reactions proceed with high yields and excellent enantioselectivities. researchgate.net

Similarly, organocatalysis has been employed to achieve stereoselective transformations. The conjugate addition of other molecules to nitroolefins, catalyzed by chiral organocatalysts, is a powerful method for creating stereogenic centers. researchgate.net Although not directly starting from this compound, these principles are applicable to its derivatives. The nitro group in these reactions is crucial for activating the substrate and can later be transformed into other functional groups, such as amines. researchgate.net The versatility of the nitro group in stereoselective reactions makes it a valuable functionality for accessing a wide range of chiral products, including pyrrolidines, lactones, and aminoalkanes. researchgate.net

These approaches underscore the importance of nitro-substituted indoles as scaffolds for developing stereoselective transformations, which are fundamental to the synthesis of single-enantiomer pharmaceuticals and other biologically active compounds.

Future Directions and Research Perspectives

Advancements in Green Chemistry Approaches for Synthesis

Traditional methods for the synthesis of 3-nitroindoles often rely on harsh reagents like concentrated nitric acid, which pose significant environmental and safety hazards. nih.gov The development of efficient and green synthetic methodologies is, therefore, a critical area of future research. nih.gov

A promising advancement involves the use of alternative nitrating agents under non-acidic and non-metallic conditions. nih.gov One such method employs trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640). This approach serves as an effective electrophilic nitrating agent for a variety of indoles, avoiding the use of strong, corrosive acids. nih.gov The benefits of this strategy include improved safety, better functional group compatibility, and reduced environmental impact. nih.gov

Drawing inspiration from green chemistry principles applied to other aromatic systems, future research could explore reagents like calcium nitrate in combination with glacial acetic acid, which have been successfully used for the nitration of phenols, thereby replacing hazardous nitric and sulfuric acids. wjpmr.com The overarching goal is to develop protocols that are not only eco-friendly but also offer high yields and broad applicability, making the synthesis of 3-nitro-1H-indole-2-carboxylic acid and its derivatives more sustainable and economically viable. wjpmr.com

Table 1: Comparison of Traditional vs. Green Nitration Approaches

| Feature | Traditional Method (e.g., Nitric Acid) | Green Chemistry Approach |

|---|---|---|

| Reagents | Concentrated nitric acid, sulfuric acid | Trifluoroacetyl nitrate, Calcium nitrate/acetic acid nih.govwjpmr.com |

| Conditions | Strongly acidic | Non-acidic, non-metallic nih.gov |

| Safety | Potential explosion hazard, highly corrosive nih.gov | Improved safety profile nih.gov |

| Environmental Impact | High, produces toxic byproducts nih.gov | Reduced, more environmentally friendly nih.govwjpmr.com |

| Yield | Can be low nih.gov | Often provides medium to good yields nih.gov |

| Compatibility | Poor functional group compatibility nih.gov | Good functional group compatibility nih.gov |

Exploration of Novel Reactivity Pathways

The 3-nitroindole core is not merely a synthetic endpoint but a versatile intermediate for constructing more complex molecular architectures. Future research will likely focus on uncovering and harnessing the latent reactivity of this scaffold.

For instance, 3-nitroindoles have been shown to be valuable precursors for the synthesis of pyrrolo[2,3-b]indoles through reactions like the Barton-Zard reaction. nih.gov This demonstrates that the nitro group can be strategically employed in subsequent transformations to build intricate heterocyclic systems, which are themselves of significant interest in medicinal chemistry. nih.gov

Furthermore, research into related nitro-indole compounds can inspire new avenues of exploration. The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles showcases a novel rearrangement pathway that could potentially be adapted for derivatives of this compound. researchgate.net Investigating the reactivity of the nitro group beyond simple reduction, such as its participation in cycloadditions, multicomponent reactions, or transition-metal-catalyzed cross-coupling reactions (after conversion to a suitable derivative), could unlock a wealth of new chemical entities.

Rational Design of Derivatives for Specific Biological Targets

The indole-2-carboxylic acid framework is a proven pharmacophore, and the introduction of a nitro group at the 3-position offers a unique handle for further functionalization and modulation of biological activity. Rational design of derivatives targeting specific diseases is a major future perspective.

Research has successfully leveraged the indole-2-carboxylic acid scaffold to develop potent inhibitors for various biological targets. By modifying the core structure, scientists have created derivatives with significant therapeutic potential.

HIV-1 Integrase Inhibitors : A series of indole-2-carboxylic acid derivatives have been designed and synthesized as inhibitors of the HIV-1 integrase strand transfer process. nih.gov Optimization of a lead compound led to derivative 17a , which showed marked inhibitory activity with an IC₅₀ value of 3.11 μM. The design process indicated that the indole (B1671886) nitrogen and the 2-carboxyl group are crucial for chelating metal ions in the enzyme's active site. nih.gov

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists : In the search for treatments for asthma, 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as a novel class of selective CysLT1 antagonists. nih.govnih.gov The most potent compound, 17k , demonstrated an exceptionally low IC₅₀ value of 0.0059 μM. nih.gov Structure-activity relationship (SAR) studies revealed that the indole-2-carboxylic acid moiety, along with specific substitutions at the 3-position, are essential for high-affinity binding. nih.gov

Fructose-1,6-bisphosphatase (FBPase) Inhibitors : Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been evaluated as allosteric inhibitors of FBPase, a target for type 2 diabetes. researchgate.net This research highlights how the strategic placement of a nitro group on the indole ring can contribute to potent and selective enzyme inhibition. researchgate.net

Angiotensin II Receptor Antagonists : While focusing on the indole-3-carboxylic acid scaffold, studies have shown the potential of these compounds as angiotensin II receptor 1 (AT₁) antagonists for treating hypertension. nih.gov This success provides a blueprint for exploring similar applications for rationally designed this compound derivatives.

Table 2: Examples of Rationally Designed Indole-2-Carboxylic Acid Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase nih.gov | Antiviral (HIV) | Compound 17a showed an IC₅₀ of 3.11 μM; the indole N and 2-carboxyl group are key for activity. nih.gov |

| 3-Substituted 1H-indole-2-carboxylic acids | CysLT1 Receptor nih.govnih.gov | Anti-inflammatory (Asthma) | Compound 17k identified as a highly potent antagonist with an IC₅₀ of 0.0059 μM. nih.gov |

Future work will involve expanding the library of derivatives, focusing on substituents that can enhance potency, selectivity, and pharmacokinetic properties for these and other emerging biological targets.

Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry is an indispensable tool in modern drug discovery and will play a pivotal role in the future exploration of this compound. In silico methods can accelerate the design-synthesis-test cycle, provide deep mechanistic insights, and reduce the reliance on costly and time-consuming experimental work.